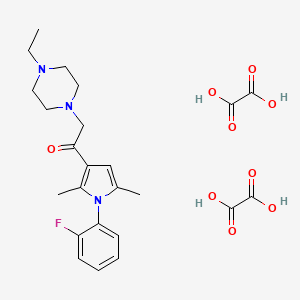
2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate is a useful research compound. Its molecular formula is C24H30FN3O9 and its molecular weight is 523.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrrole moiety, and a fluorophenyl group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C19H26FN3O4, with a molecular weight of approximately 367.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other proteins involved in cellular signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, including those involved in metabolic processes and disease pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar compounds featuring piperazine and pyrrole structures. For instance, derivatives of quinolinonyl diketo acids have been reported to inhibit HIV integrase (IN) with IC50 values in the low micromolar range. These findings suggest that the compound may possess similar antiviral activities against retroviruses or other viral pathogens .
Anticancer Properties
Compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines. Research indicates that substitutions on the piperazine or pyrrole rings can enhance cytotoxicity against human cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, there is potential for neuropharmacological effects. Compounds featuring piperazine rings are frequently studied for their anxiolytic and antidepressant properties. The interaction with serotonin receptors is a common pathway through which these effects are mediated .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antiviral Studies : A series of piperazine derivatives were evaluated for their ability to inhibit HIV replication in vitro, showing promising results with selectivity indices indicating low toxicity .
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .
- Mechanistic Studies : Detailed mechanistic studies revealed that some compounds could inhibit key enzymes involved in viral replication and cancer cell proliferation, suggesting a multi-target approach in their action .
Data Summary
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJGXGILZGCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














